![molecular formula C15H14ClN3 B1488678 1-[2-(4-Chlorphenyl)ethyl]-1H-1,3-Benzodiazol-5-amin CAS No. 1493318-64-1](/img/structure/B1488678.png)

1-[2-(4-Chlorphenyl)ethyl]-1H-1,3-Benzodiazol-5-amin

Übersicht

Beschreibung

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . They are key components of functional molecules used in a variety of applications .

Synthesis Analysis

Imidazole can be synthesized by the reaction of glyoxal, formaldehyde, and ammonia . More complex heterocycles presenting the imidazole ring in their structure, such as benzo[d]imidazo[2,1-b]thiazoles, could be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle, while benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .Chemical Reactions Analysis

Imidazoles can be synthesized via methods that form one of the heterocycle’s core bonds. For example, the cyclization of amido-nitriles can form disubstituted imidazoles .Physical And Chemical Properties Analysis

Imidazole and benzimidazole compounds exhibit diverse physicochemical properties due to their unique structural features and electron-rich environments .Wirkmechanismus

The mechanism of action of CPEB is not completely understood. However, it is believed that CPEB exerts its biological effects by binding to certain enzymes and proteins, thereby inhibiting their activity. CPEB has been found to bind to COX-2, LOX, and MMP-9, and it is believed that this binding is responsible for its anti-inflammatory and anti-cancer effects. In addition, CPEB has been found to interact with certain signal transduction pathways, which may explain its ability to modulate gene expression.

Biochemical and Physiological Effects

CPEB has been found to possess a wide range of biochemical and physiological effects. CPEB has been found to inhibit the activity of COX-2, LOX, and MMP-9, which are enzymes involved in inflammation and cancer. CPEB has also been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, CPEB has been found to interact with certain signal transduction pathways, which may explain its ability to modulate gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

CPEB has several advantages and limitations when used in laboratory experiments. One advantage of CPEB is that it is relatively easy to synthesize and is relatively inexpensive. Furthermore, CPEB has been found to possess a wide range of biological activities, making it a potentially useful tool for scientific research. However, CPEB is not very stable and can degrade over time, which can limit its use in long-term experiments.

Zukünftige Richtungen

There are several potential future directions for CPEB research. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further research could be done to explore the potential of CPEB as a drug delivery system. Furthermore, CPEB could be used to study the regulation of gene expression and the modulation of signal transduction pathways. Finally, CPEB could be used to develop new drugs for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Kristallstrukturanalyse

Die Verbindung wurde in der Kristallstrukturanalyse verwendet, um die molekulare Packung und die Interaktionsenergien zu verstehen. Ihre Kristall- und Molekülstrukturen wurden beschrieben, was Einblicke in die Anordnung der Moleküle und die Art ihrer Wechselwirkungen liefert .

Hirshfeld-Oberflächenanalyse

Die Hirshfeld-Oberflächenanalyse ist eine Technik, die verwendet wird, um intermolekulare Wechselwirkungen zu untersuchen. Diese Verbindung wurde Gegenstand einer solchen Analyse, die zum Verständnis des Einflusses verschiedener Kontakte auf die molekulare Packung innerhalb eines Kristalls beiträgt .

Berechnungschemie

In der Berechnungschemie dient die Verbindung als Modell für die Untersuchung von Interaktionsenergien und die Vorhersage des Verhaltens ähnlicher Moleküle in verschiedenen Umgebungen. Dies kann insbesondere bei der Entwicklung neuer Medikamente und Materialien nützlich sein .

Biologische Aktivitätsscreening

Indolderivate, die ein ähnliches strukturelles Motiv wie diese Verbindung aufweisen, wurden ausgiebig auf ihre biologischen Aktivitäten untersucht. Diese Aktivitäten umfassen unter anderem antivirale, entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften . Obwohl nicht direkt erwähnt, kann die fragliche Verbindung aufgrund ihrer strukturellen Ähnlichkeit in ähnlichen biologischen Aktivitätsscreenings verwendet werden.

Pharmakologische Forschung

Die Struktur der Verbindung ist mit Indol verwandt, das ein Kernstruktur in vielen pharmakologisch aktiven Molekülen ist. Die Erforschung von Indolderivaten hat eine breite Palette von therapeutischen Möglichkeiten aufgezeigt, was darauf hindeutet, dass diese Verbindung auch für potenzielle pharmakologische Anwendungen untersucht werden könnte .

Synthese von chiralen Aminen

Chirale Amine sind wichtig bei der Synthese von Pharmazeutika. Diese Verbindung wurde bei der Herstellung von N-Phenylacetyl-®-1-(4-Chlorphenyl)ethylamin verwendet, was ihre Nützlichkeit bei der Herstellung enantiomerenreiner Substanzen zeigt .

Referenzstandard für pharmazeutische Tests

Als hochwertiger Referenzstandard wird diese Verbindung in pharmazeutischen Tests verwendet, um die Genauigkeit analytischer Methoden und die Qualität von Arzneimittelformulierungen zu gewährleisten .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3/c16-12-3-1-11(2-4-12)7-8-19-10-18-14-9-13(17)5-6-15(14)19/h1-6,9-10H,7-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEUZMFPRKMESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1493318-64-1 | |

| Record name | 1-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

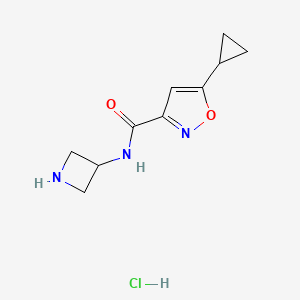

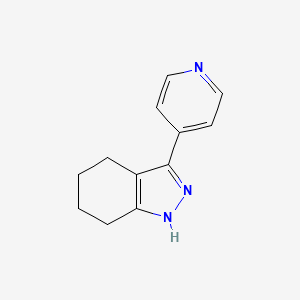

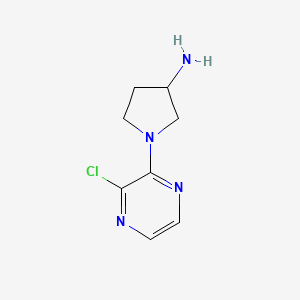

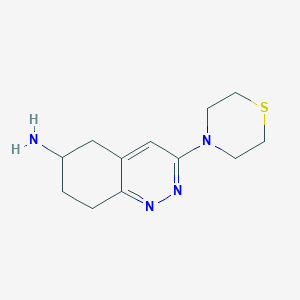

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)

![1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1488599.png)

![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488613.png)

![5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B1488618.png)